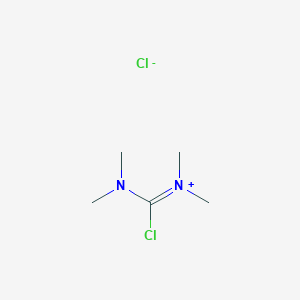

Chloro-bis(dimethylamino)-methylium chloride

Description

Properties

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMLSXCBFHQUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Initial Activation : DMF reacts with chloroacetyl chloride at 50–70°C to form a reactive acylium intermediate.

-

Phosphorylation : POCl₃ coordinates with the intermediate, facilitating the elimination of HCl and generating a cationic species.

-

Quaternization : The resulting vinamidinium chloride intermediate is treated with hexafluorophosphoric acid (HPF₆) under basic conditions (5N NaOH) to precipitate the hexafluorophosphate salt. For chloride isolation, alternative counterion exchange steps are employed.

Typical Reaction Parameters :

Purification and Characterization

Crude products are purified via recrystallization from water/2-propanol mixtures (3:1 v/v). Analytical confirmation includes:

-

¹H NMR : Singlets at δ 3.15 (N(CH₃)₂ groups) and δ 7.8–8.2 (methylium proton).

-

Elemental Analysis : Cl⁻ content confirmed by ion chromatography.

Alternative Route Using Thionyl Chloride and Dimethylcarbamoyl Chloride

A second method employs thionyl chloride (SOCl₂) or dimethylcarbamoyl chloride to directly quaternize dimethylamine precursors. This pathway is advantageous for scalability but requires stringent moisture control.

Stepwise Procedure

-

Chlorination : Dimethylamine is treated with SOCl₂ in anhydrous dichloromethane at −20°C.

-

Quaternization : The resulting dimethylammonium chloride reacts with chloroformamidinium intermediates at 25°C.

-

Isolation : Precipitation with diethyl ether yields the chloride salt.

Key Considerations :

-

Side Reactions : Competing hydrolysis necessitates inert atmospheres.

-

Yield Optimization : Excess SOCl₂ (1.5 equiv.) improves conversion to 85–90%.

Comparative Analysis of Methodologies

| Parameter | Chloroacetyl Chloride Route | Thionyl Chloride Route |

|---|---|---|

| Reaction Time | 6–8 hours | 3–4 hours |

| Temperature Range | 50–70°C | −20°C to 25°C |

| Purification | Recrystallization | Solvent Precipitation |

| Scalability | Moderate (100 g scale) | High (>1 kg demonstrated) |

| Purity (HPLC) | ≥98% | ≥97% |

Mechanistic Insights and Side Product Formation

Both routes involve electrophilic substitution at the dimethylamino nitrogen, followed by chloride stabilization. Common impurities include:

Chemical Reactions Analysis

Aminomethylenation Reactions

This compound is widely employed to introduce =CH–N(CH₃)₂ groups into CH-acidic substrates. For example:

-

Reaction with ethyl cyanoacetate :

This yields ethyl (dimethylaminomethylene)cyanoacetate in >95% yield . -

Heterocycle synthesis :

The resulting enamines serve as intermediates for indoles, pyrimidines, and quinolones. For instance, cyclization with hydrazines generates pyrazole derivatives .

Nucleophilic Substitution

The chloride ion is displaceable by stronger nucleophiles:

-

Reaction with sodium cyanide :

Forms bis(dimethylamino)acetonitrile in aqueous medium . -

Alkoxy substitution :

Treatment with sodium ethoxide produces dimethylformamide diethyl acetal (68% yield) :

Carbene Generation

Deprotonation with strong bases generates bis(dimethylamino)carbene, a potent nucleophile:

This carbene participates in C–H insertion and cyclopropanation reactions .

Condensation with Amines

Reacts with cycloaliphatic amines to form formamidines:

Yields depend on amine basicity, ranging from 60–92% .

Salt Metathesis

Exchange of chloride for other anions improves stability:

| Anion Source | Product | Application |

|---|---|---|

| Methylsulfate | [CH(NMe₂)₂]⁺MeSO₄⁻ | Enhanced hygroscopic stability |

| p-Toluenesulfonate | [CH(NMe₂)₂]⁺TsO⁻ | Solubility in aprotic solvents |

Scientific Research Applications

Organic Synthesis

Chloro-bis(dimethylamino)-methylium chloride serves as a versatile reagent in various organic synthesis reactions. Its ability to act as a methylating agent makes it useful in the preparation of various organic compounds.

Case Study: Synthesis of Etoricoxib

A notable application is in the synthesis of the selective COX-2 inhibitor etoricoxib. The compound has been utilized to introduce specific functional groups into the molecular structure, enhancing selectivity and efficacy against inflammation. The process yields high purity and efficiency, demonstrating its potential in pharmaceutical applications .

Catalysis

The compound is also employed as a catalyst in several chemical reactions, including:

- Oxidative Reactions: It facilitates oxidative allylic C-H silylation, which is critical for synthesizing complex organic molecules.

- Cross-Coupling Reactions: this compound is used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in drug development .

Polymer Chemistry

In polymer chemistry, this compound acts as a catalyst for polymerization processes. It is particularly useful in synthesizing polyurethanes and other polymers where controlled reactivity is required.

Data Table: Catalytic Applications

Biological Applications

Research indicates potential biological applications due to its interaction with biological molecules. The compound's ability to modify biomolecules could lead to advancements in drug delivery systems or targeted therapies.

Case Study: Interaction with Biological Systems

Studies have shown that this compound can modify nucleophilic sites on proteins, potentially leading to new methods for drug conjugation or protein labeling . This property highlights its versatility beyond traditional synthetic chemistry.

Mechanism of Action

The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Differences

The following table summarizes key structural and physicochemical distinctions:

Electronic and Optical Properties

- This compound, lacking such conjugation, likely has a larger gap, reducing its utility in optoelectronics .

- Absorption Maxima: MB: ~660 nm (visible range, blue color) . CV: ~590 nm (purple color) . Linearly extended thiazinium salts: ~790 nm (near-infrared) .

Biological Activity

Chloro-bis(dimethylamino)-methylium chloride, a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to two dimethylamino groups and a chloride ion. This structure contributes to its cationic nature, which is significant for its interactions with biological membranes.

Antimicrobial Activity

Mechanism of Action:

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The cationic charge allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Case Studies:

- Gram-positive Bacteria: Studies have shown that this compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 1 µg/mL, indicating potent antibacterial properties .

- Gram-negative Bacteria: Its efficacy against Gram-negative bacteria is comparatively lower due to the protective outer membrane. However, modifications to enhance penetration have been explored, resulting in improved activity against strains like Escherichia coli and Salmonella enterica with MIC values ranging from 2-8 µg/mL .

Anticancer Activity

Recent investigations into the anticancer properties of this compound indicate potential effectiveness in inhibiting tumor growth. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings:

- Cell Line Studies: In vitro studies demonstrate that this compound reduces cell viability in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing apoptosis at concentrations between 5-10 µM .

- Mechanistic Insights: The compound's ability to generate reactive oxygen species (ROS) appears to play a crucial role in its anticancer effects, leading to DNA damage and subsequent cell death .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Strong (MIC 1-8 µg/mL) | Moderate (IC50 5-10 µM) | Membrane disruption, ROS generation |

| Benzalkonium Chloride | Moderate | Low | Membrane disruption |

| Dimethyl Sulfoxide | Low | Variable | Solvent effects, enhances other drugs |

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for Chloro-bis(dimethylamino)-methylium chloride, and how can purity be ensured?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using dimethylamine and chlorinated precursors. For example, analogous triarylmethane dyes like crystal violet are synthesized via condensation of N,N-dimethylaniline with phosgene or carbonyl chloride derivatives, followed by ion exchange to replace bromide with chloride . Purification is typically achieved via crystallization from aqueous HCl, which removes unreacted intermediates and byproducts. Purity (>95%) can be verified using UV-Vis spectroscopy (λmax ~590 nm for triarylmethane dyes) and HPLC with a C18 column .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of dimethylamino groups and aromatic protons (e.g., δ ~3.0 ppm for N-(CH₃)₂ and δ ~7.5–8.0 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]⁺ for cationic species).

- X-ray crystallography : For crystalline derivatives, analyze π-stacking interactions and counterion positioning .

Q. What are the key stability considerations for storing this compound in experimental settings?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (N₂/Ar) at 4°C. Monitor decomposition via periodic TLC or UV-Vis spectroscopy. Avoid aqueous solutions at pH >7, as deprotonation or hydrolysis may occur, particularly in the presence of oxidizing agents .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental designs can elucidate these mechanisms?

- Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to study binding with DNA or proteins. For example, methylene blue (a structural analog) intercalates into DNA, which can be quantified via changes in circular dichroism (CD) spectra or ethidium bromide displacement assays . Advanced studies may employ molecular dynamics simulations to model binding affinities and docking orientations .

Q. What are the photocatalytic degradation pathways of this compound in environmental remediation studies?

- Methodological Answer : Under UV/visible light with catalysts like ZnS nanoparticles, degradation proceeds via hydroxyl radical (•OH) attack, cleaving the central methane group. Monitor degradation kinetics using HPLC-MS to identify intermediates (e.g., N-demethylated products) and track total organic carbon (TOC) reduction. Control experiments should assess pH effects (optimal pH 5–7) and catalyst recyclability .

Q. How can researchers resolve contradictions in reported redox properties of this compound derivatives?

- Methodological Answer : Discrepancies in redox potentials (e.g., E⁰ for methylene blue ranges from +0.01 V to +0.11 V vs. SHE) often arise from solvent polarity or reference electrode calibration. Standardize measurements using cyclic voltammetry in buffered aqueous solutions (e.g., 0.1 M PBS, pH 7.4) with a Ag/AgCl reference electrode. Compare results with computational DFT studies to validate trends .

Q. What strategies improve the selectivity of this compound in sensor applications?

- Methodological Answer : Functionalize the compound with targeting moieties (e.g., antibodies, aptamers) for specific analyte detection. For electrochemical sensors, immobilize the dye on graphene oxide or MOF-modified electrodes to enhance signal-to-noise ratios. Validate selectivity via competitive binding assays with structurally similar interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.